![molecular formula C11H8BrNO2S B573028 Methyl 2-(4-bromophenyl)thiazole-4-carboxylate CAS No. 1208081-39-3](/img/structure/B573028.png)
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate
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Overview
Description
“Methyl 2-(4-bromophenyl)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 1208081-39-3 . It has a molecular weight of 299.17 . This compound is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6,16H,1H3 . This code provides a specific description of the molecule’s structure. For a visual representation of the molecule, you may want to use a molecular visualization tool with this InChI code.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.17 . It’s recommended to be stored at a temperature of 28 C . It is slightly soluble in water .Scientific Research Applications
- Methyl 2-(4-bromophenyl)thiazole-4-carboxylate serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with potential therapeutic effects. Its unique structure may contribute to drug development .
- Organic chemists employ this compound in synthetic pathways to build diverse molecules. Its thiazole ring and carboxylate group make it versatile for constructing novel organic structures. Researchers explore its reactivity and compatibility with other functional groups .
- In a study, a related compound (Fig. 13, 14) exhibited significant analgesic and anti-inflammatory properties . While this specific compound may not be identical, it suggests that thiazole derivatives could have potential in pain management and inflammation reduction.
- Researchers screen Methyl 2-(4-bromophenyl)thiazole-4-carboxylate for biological effects. These screenings assess its impact on cellular processes, enzyme inhibition, or receptor binding. Such studies help identify potential targets for drug development .
- Investigating its solubility properties is crucial. Although slightly soluble in water, understanding its solubility behavior in various solvents aids in formulation and drug delivery strategies .
- Scientists explore the relationship between the compound’s structure and its biological activity. By modifying specific functional groups, they gain insights into which features contribute to efficacy or toxicity .
Pharmaceutical Intermediates
Organic Synthesis
Analgesic and Anti-Inflammatory Activities
Biological Activity Screening
Solubility Studies
Structure-Activity Relationship (SAR) Studies
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(4-bromophenyl)thiazole-4-carboxylate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazoles, in general, are known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazoles, the parent compound of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate, are known to affect various biochemical pathways. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Pharmacokinetics
It is known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Methyl 2-(4-bromophenyl)thiazole-4-carboxylate.
Result of Action
Thiazoles, in general, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the thiazole ring is stable and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could suggest that the compound is stable under various environmental conditions.
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIWUICMRXOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724405 |
Source
|
Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1208081-39-3 |
Source
|
Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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